Isoquinoline-3-carboxylic Acid Hydrate
Overview
Description
Isoquinoline-3-carboxylic acid hydrate is a compound that is part of the isoquinoline family, which are heterocyclic aromatic organic compounds. This particular derivative has a carboxylic acid functional group at the third position of the isoquinoline ring system. The hydrate indicates the presence of water molecules associated with the compound.
Synthesis Analysis
The synthesis of isoquinoline derivatives, including those with a carboxylic acid functional group, can be achieved through various methods. One approach is the Pictet-Spengler reaction, which has been used to synthesize 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a conformationally constrained tyrosine analogue . Another method involves the Bischler-Napieralski reaction, enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction to generate tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives . Additionally, a convenient synthesis route for 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives has been developed, which includes cyclocondensation and cyclopropanation steps .
Molecular Structure Analysis
The molecular structure and conformation of isoquinoline carboxylic acids have been studied using various spectroscopic techniques. For instance, 2D DQF-COSY and 2D NOESY NMR analysis have been employed to investigate the rotational isomerism of bicyclic amino acid derivatives related to isoquinoline carboxylic acids . The most stable conformers of isoquinoline-1-carboxylic acid and isoquinoline-3-carboxylic acid have been determined using the B3LYP method with high-level basis sets, and their electronic properties and vibrational modes have been analyzed .
Chemical Reactions Analysis
Isoquinoline carboxylic acids can undergo various chemical reactions. Decarboxylation of tetrahydroisoquinoline-3-carboxylic acid derivatives has been studied, leading to the formation of 4-substituted isoquinoline derivatives . Additionally, gas-phase reactions of substituted isoquinolines to carboxylic acids have been observed in mass spectrometric studies, which can be useful for the characterization of drug candidates .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline carboxylic acids have been investigated through experimental and theoretical techniques. The LUMO-HOMO energy gap has been determined to explain charge transfer within the molecule, and molecular electrostatic potential and total electron density have been used to identify reactive sites . The luminescent properties of organotin carboxylates based on isoquinoline carboxylic acids have been studied, along with their antitumor activities .
Scientific Research Applications
Synthetic Chemistry
Isoquinoline-3-carboxylic acid hydrate is a synthetic intermediate . It has been used to design novel antitumor compounds . The specific methods of application or experimental procedures, technical details, and outcomes are not specified in the source.
Antibacterial Research
Isoquinoline-3-carboxylic acid hydrate (IQ3CA) has been used in antibacterial research . Scanning electron microscopy (SEM) was performed to evaluate the effect of IQ3CA on the ultrastructure of Ac . The concentrations of IQ3CA used were 50 and 25 μg/mL, respectively . The specific outcomes of this research are not detailed in the source.
Antibacterial Activity Against Plant Diseases
Isoquinoline-3-carboxylic acid (IQ3CA) demonstrated significant antibacterial activity against several plant bacteria, including Ralstonia solanacearum (Rs), Acidovorax citrulli (Ac), X. oryzae pv. oryzicola (Xoc), X. campestris pv. campestris (Xcc), P. carotovorum subsp. carotovorum (Pcc), and X. fragariae (Xf), with EC50 values ranging from 8.38 to 17.35 μg/mL . IQ3CA exhibited a potent protective effect against Ac, with an efficacy of 68.56% at 200 μg/mL . The scanning electron microscopy observations revealed that treatment of Ac cells with IQ3CA at a concentration of 25 μg/mL resulted in a curved and sunken cell morphology, along with destroyed cell membrane integrity . Additionally, the motility and exopolysaccharides production of Ac were inhibited, and biofilm formation was prevented .
Antibacterial Activity Against Rice Bacterial Leaf Blight
Isoquinoline-3-carboxylic acid (IQ3CA) demonstrated significant antibacterial activity against rice bacterial leaf blight (BLB) caused by Xanthomonas oryzae pv. oryzae (Xoo), with an inhibition rate of 94.67% at a concentration of 50 μg/mL . This was comparable to the positive control kasugamycin .
Antibacterial Activity Against Tomato Bacterial Wilt
IQ3CA also showed significant antibacterial activity against tomato bacterial wilt caused by Ralstonia solanacearum (Rs), with an inhibition rate of 96.19% at a concentration of 50 μg/mL . This was comparable to the positive control kasugamycin .
Antibacterial Activity Against Bacterial Fruit Blotch
Furthermore, IQ3CA exhibited significant antibacterial activity against bacterial fruit blotch (BFB) of cucurbits caused by Acidovorax citrulli (Ac), with an inhibition rate of 97.27% at a concentration of 50 μg/mL . This was comparable to the positive control kasugamycin .
Safety And Hazards
Future Directions
Isoquinoline-3-carboxylic Acid Hydrate has shown promise as a lead compound with antibacterial properties against plant diseases . A novel isoquinoline comprising two isoquinoline-3-carboxylic acids and a benzoic acid conjugated together using tris (2-aminoethyl)amine, was synthesized and tested for anti-tumor activity. The results suggest it to be a promising lead for future study .
properties
IUPAC Name |
isoquinoline-3-carboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2.H2O/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-6H,(H,12,13);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFLTVWYYQIVRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371541 | |
Record name | Isoquinoline-3-carboxylic Acid Hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-3-carboxylic Acid Hydrate | |
CAS RN |
203626-75-9, 207399-25-5 | |
Record name | Isoquinoline-3-carboxylic Acid Hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ISOQUINOLINECARBOXYLIC ACID HYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isoquinoline-3-carboxylic Acid Monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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